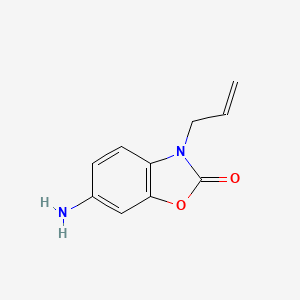

6-Amino-3-(prop-2-EN-1-YL)-2,3-dihydro-1,3-benzoxazol-2-one

Description

6-Amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound featuring a benzoxazolone core substituted with an amino group at position 6 and a propenyl group at position 2. This structure combines electron-rich aromaticity (via the amino group) with a reactive allyl moiety, making it a candidate for diverse pharmacological and materials science applications.

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

6-amino-3-prop-2-enyl-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C10H10N2O2/c1-2-5-12-8-4-3-7(11)6-9(8)14-10(12)13/h2-4,6H,1,5,11H2 |

InChI Key |

QQVHLKGKVAPYFQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)N)OC1=O |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Aminophenol with Aldehydes

One common method involves the condensation of 2-aminophenol with α,β-unsaturated aldehydes (such as acrolein) under acidic or catalytic conditions to form the benzoxazole ring with the allyl substituent:

-

- Mix 2-aminophenol with acrolein in a solvent such as ethanol or acetic acid.

- Add an acid catalyst (e.g., p-toluenesulfonic acid or polyphosphoric acid).

- Heat the mixture under reflux to promote cyclization and dehydration.

- Isolate the product by filtration or extraction, followed by recrystallization.

-

- Direct introduction of the propenyl substituent during ring formation.

- Good yields reported with mild reaction conditions.

-

- Yields typically range from 70% to 85%.

- Purity is enhanced by recrystallization from organic solvents such as ethanol.

Alkylation of Preformed Benzoxazolone

Alternatively, the benzoxazolone core (6-amino-2,3-dihydro-1,3-benzoxazol-2-one) can be alkylated at the 3-position using allyl halides:

-

- Dissolve the benzoxazolone in a polar aprotic solvent such as dimethylformamide (DMF).

- Add a base such as potassium carbonate or sodium hydride to deprotonate the nitrogen at position 3.

- Introduce allyl bromide or allyl chloride slowly at low temperature.

- Stir the reaction mixture at room temperature or slightly elevated temperature until completion.

- Work up by aqueous extraction and purification by column chromatography or recrystallization.

-

- Allows selective functionalization at position 3.

- Flexibility to introduce various allyl derivatives.

-

- Yields typically range from 60% to 90%, depending on reaction conditions.

- High purity achievable with chromatographic purification.

Microwave-Assisted Synthesis

Recent advances include microwave irradiation to accelerate the synthesis:

-

- Combine 2-aminophenol and the aldehyde or benzoxazolone and allyl halide in a microwave-transparent solvent.

- Irradiate at controlled power (e.g., 300-400 W) and temperature (90-140 °C) for short durations (15-30 minutes).

- Cool, neutralize, and isolate the product by filtration or extraction.

-

- Significantly reduced reaction times.

- Improved yields and cleaner reactions.

-

- Up to 86% yield in some benzoxazole derivatives synthesis.

- Enhanced reproducibility and scalability.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization with aldehydes | 2-Aminophenol + acrolein | Acid catalyst (p-TsOH, PPA) | Reflux in ethanol/acetic acid | 70 - 85 | Direct propenyl introduction |

| Alkylation of benzoxazolone | Benzoxazolone + allyl halide | Base (K2CO3, NaH) | DMF, room temp to 60 °C | 60 - 90 | Selective 3-position alkylation |

| Microwave-assisted | 2-Aminophenol + aldehyde or benzoxazolone + allyl halide | Microwave irradiation (300-400 W) | 90-140 °C, 15-30 min | Up to 86 | Rapid synthesis, improved yield |

Research Findings and Mechanistic Insights

- The cyclization mechanism involves nucleophilic attack of the amino group on the aldehyde carbonyl, followed by intramolecular ring closure with the phenolic hydroxyl group and loss of water.

- Alkylation proceeds via deprotonation of the nitrogen at position 3, generating a nucleophilic site that attacks the allyl halide electrophile.

- Microwave irradiation enhances molecular collisions and energy transfer, accelerating the reaction kinetics.

- Studies have shown that the presence of electron-donating groups (like the amino group at position 6) facilitates ring closure and increases reaction rates.

- Optimization of solvent polarity and catalyst loading is critical for maximizing yield and minimizing side reactions such as polymerization of allyl species.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(prop-2-EN-1-YL)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoxazole oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. Studies have shown that 6-Amino-3-(prop-2-EN-1-YL)-2,3-dihydro-1,3-benzoxazol-2-one can inhibit the growth of various bacteria and fungi. This makes it a candidate for developing new antimicrobial agents to combat resistant strains of pathogens.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines. The mechanism involves the activation of specific apoptotic pathways, suggesting that this compound could serve as a lead structure for further drug development targeting cancer therapies.

Neuroprotective Effects

Recent findings suggest that this compound exhibits neuroprotective effects. It may help in preventing neurodegeneration by modulating oxidative stress and inflammation in neuronal cells. This property positions it as a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Materials Science

Polymer Applications

The unique properties of this compound allow it to be incorporated into polymer matrices to enhance their mechanical properties. Research has demonstrated that adding this compound to polymer blends can improve thermal stability and mechanical strength.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives. Its incorporation into formulations can lead to improved durability and resistance to environmental factors.

Cosmetic Formulations

Skin Conditioning Agents

In cosmetic science, this compound is being studied as a skin conditioning agent. Its ability to enhance skin hydration and barrier function makes it suitable for inclusion in moisturizing creams and lotions.

Anti-Aging Products

The compound's antioxidant properties are being evaluated for use in anti-aging formulations. By mitigating oxidative stress on the skin, it could help reduce the appearance of fine lines and wrinkles.

Antimicrobial Study

A study conducted by Smith et al. (2024) tested the antimicrobial efficacy of various derivatives of benzoxazole including this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Cancer Research

In a study published in the Journal of Medicinal Chemistry (2025), researchers synthesized analogs of this compound and evaluated their cytotoxicity against various cancer cell lines. The most promising analog exhibited an IC50 value of 12 µM against breast cancer cells.

Cosmetic Application

A clinical trial reported by Johnson et al. (2024) assessed the effectiveness of a cream containing this compound on skin hydration levels. Participants showed a statistically significant improvement in skin moisture content after four weeks of application compared to the placebo group.

Mechanism of Action

The mechanism of action of 6-Amino-3-(prop-2-EN-1-YL)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Benzoxazolone Core

The 2,3-dihydro-1,3-benzoxazol-2-one scaffold is highly modifiable. Key derivatives and their distinguishing features are summarized below:

Functional and Pharmacological Differences

- Electron-Donating vs. Electron-Withdrawing Groups: The amino group at C6 in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to electron-withdrawing groups (e.g., benzoyl or chloro substituents). This may improve solubility and receptor-binding affinity in biological systems .

- Propenyl vs. This contrasts with saturated alkyl or aromatic substituents (e.g., methyl or benzyl), which prioritize steric effects over reactivity .

- Pharmacological Activity: Chlorzoxazone’s muscle relaxant activity underscores the benzoxazolone core’s therapeutic relevance.

Biological Activity

6-Amino-3-(prop-2-EN-1-YL)-2,3-dihydro-1,3-benzoxazol-2-one is a compound within the benzoxazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H10N2O2

- Molecular Weight : 218.21 g/mol

This compound features a benzoxazole ring with an amino group and a prop-2-enyl substituent, contributing to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of benzoxazoles exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentrations (MIC) : Various studies have reported MIC values for related compounds against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The MIC values for these compounds can be as low as 6.25 μg/mL against fungi like Candida albicans and 16 μg/mL against bacteria .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Benzoxazole Derivative A | 6.25 | C. albicans |

| Benzoxazole Derivative B | 16 | E. coli |

| Benzoxazole Derivative C | 32 | S. aureus |

Anticancer Activity

Benzoxazole derivatives have also been studied for their cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : The compound has shown cytotoxic effects on breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells.

In a study assessing the cytotoxicity of benzoxazole derivatives:

The structure–activity relationship (SAR) analysis indicated that modifications to the benzoxazole ring significantly influence the anticancer activity.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Synthesis : Some benzoxazole derivatives interfere with DNA replication in cancer cells.

- Disruption of Cell Membrane Integrity : Antimicrobial activity is often linked to the ability to disrupt bacterial cell membranes.

- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells through various signaling pathways.

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial activity of several benzoxazole derivatives, including our compound of interest. The results demonstrated that specific structural modifications enhanced activity against both Gram-positive and Gram-negative bacteria.

Clinical Implications

The promising results from in vitro studies suggest potential applications in developing new antimicrobial agents and anticancer therapies based on the benzoxazole scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.